"Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate" molecular structure
"Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate" molecular structure
An In-Depth Technical Guide to Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate: Structure, Synthesis, and Applications
Introduction
Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate is a fluorinated aromatic ketoester that serves as a sophisticated building block in modern organic synthesis and medicinal chemistry. Its molecular architecture is distinguished by three key components: an ethyl ester terminus, a flexible seven-carbon aliphatic chain, and a 2,5-difluorobenzoyl moiety. This unique combination of functional groups—a ketone and an ester at opposite ends of a linker—renders it a bifunctional intermediate with significant potential for constructing complex molecular targets.
The strategic placement of two fluorine atoms on the phenyl ring is of particular importance. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, molecules like Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate are of high interest to researchers in drug development for their potential use in Structure-Activity Relationship (SAR) studies aimed at discovering novel therapeutic agents.[1] This guide provides a comprehensive overview of its molecular structure, a proposed synthetic pathway, and its potential applications for professionals in the scientific community.
Molecular Identification and Physicochemical Properties
Accurate identification is paramount for any chemical entity. The key identifiers and properties for Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 898753-22-5 | [2][3] |
| Molecular Formula | C₁₆H₂₀F₂O₃ | [2][3] |
| Molecular Weight | 298.33 g/mol | [3] |
| IUPAC Name | ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate | [2][3] |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(F)=CC=C1F | [2] |
| InChI | InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-11-12(17)9-10-14(13)18/h9-11H,2-8H2,1H3 | [2][3] |
| InChI Key | KVSVHCRYRYTMIX-UHFFFAOYSA-N | [2][3] |
Safety and Handling
Based on available supplier data, this compound is classified with the GHS07 pictogram, indicating it can be harmful or an irritant.[3] Researchers should adhere to the following hazard and precautionary statements.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
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Precautionary Phrases: Standard laboratory precautions, including the use of personal protective equipment (gloves, eye protection), are mandatory.[3] P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing and eye/face protection) are particularly relevant.[3] Always handle within a well-ventilated area or a chemical fume hood.
Structural Analysis and Characterization
The functionality and reactivity of Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate are direct consequences of its molecular structure.
Molecular Structure Visualization
Caption: 2D Chemical Structure of the Molecule.
Key Structural Features
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Ethyl Ester Group (-COOEt): This functional group is a site for nucleophilic attack, enabling reactions like hydrolysis to the corresponding carboxylic acid or transesterification.
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Heptanoyl Linker (-(CH₂)₆-): The seven-carbon chain provides significant conformational flexibility. Its length is a critical parameter in drug design, influencing how the molecule can position its terminal functional groups within a receptor binding pocket.
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2,5-Difluorobenzoyl Group: This is the most electronically significant part of the molecule. The aryl ketone is a versatile handle for further chemical transformations. The two fluorine atoms act as strong electron-withdrawing groups via the inductive effect, which can increase the electrophilicity of the aromatic ring and the adjacent ketone. This fluorination pattern is also known to enhance metabolic stability by blocking potential sites of oxidative metabolism.
Predicted Spectroscopic Signatures
While publicly available spectral data is scarce, the structure allows for the confident prediction of key spectroscopic features essential for its characterization.
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¹H NMR: The spectrum would show a characteristic triplet and quartet for the ethyl ester protons around 1.2 ppm and 4.1 ppm, respectively. The long aliphatic chain would produce a series of complex multiplets between approximately 1.3 and 2.9 ppm, with the protons alpha to the two carbonyl groups being the most downfield. The aromatic region would display complex multiplets between 7.0-7.5 ppm, with splitting patterns influenced by both H-H and H-F coupling.
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¹³C NMR: Two distinct carbonyl signals would be visible, with the ester carbonyl around 173 ppm and the ketone carbonyl around 198 ppm. The aromatic carbons would appear between 115-135 ppm, with large one-bond and smaller multi-bond C-F coupling constants being a key diagnostic feature.
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IR Spectroscopy: The spectrum would be dominated by two strong C=O stretching bands, one for the ester (approx. 1735 cm⁻¹) and one for the aryl ketone (approx. 1690 cm⁻¹). Strong C-F stretching bands would be observable in the 1100-1250 cm⁻¹ region.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 298. Common fragmentation pathways would include the loss of the ethoxy group (-45 Da) and cleavage at the acyl-phenyl bond.
Synthesis and Reactivity
Proposed Synthetic Workflow
A robust and widely applicable method for synthesizing aryl ketones is the Friedel-Crafts acylation . This approach is well-suited for the synthesis of Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate. The workflow involves preparing a suitable acylating agent from a commercially available diacid and subsequently using it to acylate 1,4-difluorobenzene.
Caption: Proposed Friedel-Crafts Acylation Workflow.
Detailed Experimental Protocol
This protocol is a representative methodology based on established chemical principles.
Step 1: Preparation of Ethyl 8-chloro-8-oxooctanoate (Acylating Agent)
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Esterification: Suberic acid (1.0 eq) is refluxed in absolute ethanol containing a catalytic amount of sulfuric acid to produce diethyl suberate.
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Selective Hydrolysis: The resulting diethyl suberate is treated with one equivalent of sodium hydroxide in an ethanol/water mixture to selectively hydrolyze one of the ester groups, yielding 8-ethoxy-8-oxooctanoic acid after acidic workup.
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Causality: This selective hydrolysis is crucial for creating a bifunctional molecule that can be activated at one end while the other remains protected as an ethyl ester.
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Acyl Chloride Formation: 8-ethoxy-8-oxooctanoic acid (1.0 eq) is dissolved in a dry, inert solvent like dichloromethane (DCM) and treated with oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. The reaction is slowly warmed to room temperature.
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Causality: Oxalyl chloride is an effective reagent for converting carboxylic acids to acyl chlorides under mild conditions, producing only gaseous byproducts.
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Step 2: Friedel-Crafts Acylation
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Reaction Setup: A flask containing anhydrous aluminum chloride (AlCl₃, 1.5 eq) in dry DCM is cooled to 0 °C under an inert atmosphere (N₂ or Ar).
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Addition of Reactants: A solution of 1,4-difluorobenzene (1.2 eq) and the previously prepared ethyl 8-chloro-8-oxooctanoate (1.0 eq) in dry DCM is added dropwise to the AlCl₃ suspension.
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Causality: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur. The reaction is performed at low temperature to control the exothermic reaction and minimize side products.
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Reaction and Quenching: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. It is then carefully quenched by pouring it over crushed ice and concentrated HCl.
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Workup and Purification (Self-Validation): The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel.
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Characterization: The structure of the purified product is confirmed using the spectroscopic methods outlined in Section 3.3 (NMR, IR, MS).
Reactivity Profile
The molecule's bifunctional nature makes it a versatile substrate. Structurally related compounds like Ethyl 8-(2-chlorophenyl)-8-oxooctanoate are known precursors for synthesizing heterocyclic compounds such as pyridazines and benzodiazepines.[4] This suggests that Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate can undergo similar transformations, including:
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Intramolecular Cyclization: Under specific conditions, the aliphatic chain could potentially cyclize with the aromatic ring.
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Reaction with Binucleophiles: Reaction with reagents like hydrazine or o-phenylenediamine could lead to the formation of various heterocyclic scaffolds.
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Selective Reduction/Hydrolysis: The ketone can be selectively reduced to an alcohol, or the ester can be hydrolyzed to a carboxylic acid, providing new functional handles for further derivatization.
Applications in Research and Drug Development
The primary value of Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate lies in its role as an intermediate in the synthesis of more complex, high-value molecules.
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Scaffold for SAR Studies: The difluorophenyl ring, the flexible linker, and the ester group can all be systematically modified. This allows researchers to probe the SAR of a lead compound, optimizing its activity, selectivity, and pharmacokinetic profile. The specific 2,5-difluoro substitution pattern provides a unique electronic and steric profile compared to other isomers.[1]
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Development of Novel Therapeutics: The 2,5-difluorophenyl motif is present in various biologically active molecules. Related structures have been investigated as chemokine receptor antagonists and for the treatment of atherosclerosis, highlighting the therapeutic relevance of this chemical space.[1] This building block provides a direct entry point for synthesizing novel analogs of such compounds.
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Probes for Chemical Biology: The long alkyl chain can be functionalized with reporter tags (e.g., fluorophores, biotin) or radiolabels, turning the molecule into a chemical probe to study biological systems or for use in diagnostic imaging.[1]
Conclusion
Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Its well-defined structure, featuring a difluorinated aromatic ring and two distinct carbonyl functionalities, offers multiple avenues for chemical elaboration. As demonstrated by the proposed synthetic route and the reactivity profile of analogous compounds, this molecule is a valuable tool for researchers aiming to construct complex molecular architectures and explore new frontiers in drug discovery. Its utility in SAR studies and as a precursor to potentially bioactive compounds ensures its continued relevance in the scientific community.

